molecular formula C11H14O3 B1353101 4-Sec-butoxybenzoic acid CAS No. 104097-41-8

4-Sec-butoxybenzoic acid

Cat. No. B1353101
M. Wt: 194.23 g/mol
InChI Key: LCMFDJQAHNDLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Sec-butoxybenzoic acid, also known as p-sec-Butyloxybenzoic acid, is a compound with the molecular formula C11H14O3 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .


Molecular Structure Analysis

The molecular structure of 4-Sec-butoxybenzoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The compound has freely rotating bonds, and its polar surface area is 37 Å .


Physical And Chemical Properties Analysis

4-Sec-butoxybenzoic acid has a density of 1.1±0.1 g/cm³, a boiling point of 287.9±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 55.7±3.0 kJ/mol and a flash point of 136.7±16.2 °C .

Scientific Research Applications

Thermochemical Properties

  • Study on Alkoxybenzoic Acids' Energetics : 4-Sec-butoxybenzoic acid has been investigated for its thermochemical properties, particularly in the context of alkoxy chains in benzoic acid derivatives. The study measured the molar enthalpy of formation in different states (crystalline and gaseous) to understand the structural contributions to the energetics of such compounds (Silva, Ferreira, & Maciel, 2010).

Environmental and Biological Impact

  • Hydrolysis in Skin Microsomes and Cytosol : Research on parabens, which are esters of 4-hydroxybenzoic acid (structurally related to 4-sec-butoxybenzoic acid), explored their dermal absorption and hydrolysis. The study compared the metabolism of parabens in human and minipig skin to assess their disposition and potential toxicity (Jewell et al., 2007).

Analytical Methods in Pharmaceutical Research

  • HPLC Determination of Imidazoles : A study developed an HPLC method for determining imidazole anti-infective drugs, demonstrating the application of analytical chemistry in pharmaceuticals. Although not directly about 4-Sec-butoxybenzoic acid, it reflects the broader scope of chemical analysis in drug research (Ali et al., 2020).

Metabolism Studies

  • Metabolism of Benoxinate : This study investigated the metabolism of benoxinate (which contains a similar butoxybenzoic structure) in humans. Such research is crucial for understanding how the body processes compounds with benzoic acid derivatives (Kasuya, Igarashi, & Fukui, 1987).

Applications in Food and Cosmetics

  • Determination of Preservatives : A study developed a method for determining preservatives, including esters of p-hydroxybenzoic acid, in various products. This indicates the relevance of such compounds in everyday consumer products (Ochiai et al., 2002).

Scientific Research Applications of 4-Sec-butoxybenzoic Acid

Thermochemical Properties

  • Thermochemical Research on Alkoxybenzoic Acids : A study investigated the thermochemical properties of 4-n-alkoxybenzoic acids, including 4-butoxybenzoic acid. This research focused on understanding the enthalpic effects of introducing an alkoxy chain at the 4-position of the benzoic acid ring. The findings are significant for understanding the structural contributions to the energetics of these substituted benzoic acids. (Silva, Ferreira, & Maciel, 2010)

Environmental and Biological Impact

  • Hydrolysis of Parabens : Research on parabens, which are structurally related to 4-sec-butoxybenzoic acid, focused on their hydrolysis by carboxylesterases in skin microsomes and cytosol from humans and minipigs. This study is relevant for understanding the metabolism and potential toxicity of these compounds following dermal exposure. (Jewell et al., 2007)

Analytical Methods in Pharmaceutical Research

  • HPLC Determination of Imidazoles : A study developed an HPLC method for the determination of imidazole anti-infective drugs, showcasing the application of analytical chemistry in pharmaceutical research. This reflects the broader relevance of chemical analysis in drug research, applicable to compounds like 4-Sec-butoxybenzoic acid. (Ali et al., 2020)

Metabolism Studies

  • Metabolism of Benoxinate : Investigating the metabolism of benoxinate, a compound containing a similar butoxybenzoic structure, this study provides insights into how the body processes compounds with benzoic acid derivatives. (Kasuya, Igarashi, & Fukui, 1987)

properties

IUPAC Name

4-butan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMFDJQAHNDLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408631
Record name 4-sec-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sec-butoxybenzoic acid

CAS RN

104097-41-8
Record name 4-sec-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TK Kirk, LF Lorenz - Applied microbiology, 1974 - Am Soc Microbiol
… 151 C; 146 to 148 C [23]), syringic acid isopropyl ether (XII; melting point 142 to 143 C), 3-ethoxy-4-n-propoxybenzoic acid (XIII; melting point 152 C), 3-ethoxy-4-sec-butoxybenzoic acid …
Number of citations: 16 journals.asm.org

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